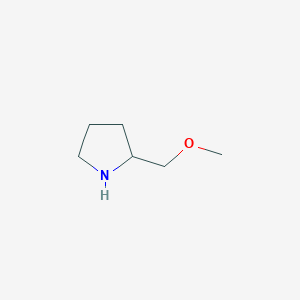![molecular formula C13H12N2O3 B6282766 2-methyl-1-oxo-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-6-carboxylic acid CAS No. 1015584-63-0](/img/new.no-structure.jpg)
2-methyl-1-oxo-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-1-oxo-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-6-carboxylic acid is a heterocyclic compound that belongs to the class of indole derivatives. This compound is known for its unique structure, which includes a pyridoindole core with a carboxylic acid functional group. It has a molecular formula of C13H12N2O3 and a molecular weight of 244.25 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-1-oxo-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-6-carboxylic acid typically involves the construction of the indole core followed by functionalization at specific positions. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole ring
Industrial Production Methods
Industrial production of this compound may involve large-scale Fischer indole synthesis followed by purification processes such as recrystallization or chromatography to obtain the desired purity. The reaction conditions are optimized to ensure high yield and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
2-methyl-1-oxo-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the indole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like methanol or dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups like halogens or alkyl groups .
Scientific Research Applications
2-methyl-1-oxo-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-6-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-methyl-1-oxo-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
1-methyl-2,3,4,9-tetrahydro-1H-β-carboline-1,3-dicarboxylic acid: This compound shares a similar indole core but has different functional groups.
9H-pyrido[3,4-b]indole, 1-methyl-: Another compound with a similar core structure but different substituents.
Uniqueness
2-methyl-1-oxo-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-6-carboxylic acid is unique due to its specific functional groups and the positions at which they are attached. This uniqueness contributes to its distinct chemical reactivity and potential biological activities .
Properties
CAS No. |
1015584-63-0 |
|---|---|
Molecular Formula |
C13H12N2O3 |
Molecular Weight |
244.25 g/mol |
IUPAC Name |
2-methyl-1-oxo-4,9-dihydro-3H-pyrido[3,4-b]indole-6-carboxylic acid |
InChI |
InChI=1S/C13H12N2O3/c1-15-5-4-8-9-6-7(13(17)18)2-3-10(9)14-11(8)12(15)16/h2-3,6,14H,4-5H2,1H3,(H,17,18) |
InChI Key |
IRKOTZQGJJYXIW-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2=C(C1=O)NC3=C2C=C(C=C3)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



